molecular formula C13H18N4OS B11061294 N~2~,N~2~-diethyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)glycinamide

N~2~,N~2~-diethyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)glycinamide

Cat. No.: B11061294
M. Wt: 278.38 g/mol
InChI Key: KXTSTAODBBADJF-UHFFFAOYSA-N
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Description

N~2~,N~2~-diethyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)glycinamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzothiadiazole ring, which is a heterocyclic compound containing both nitrogen and sulfur atoms

Preparation Methods

The synthesis of N2,N~2~-diethyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)glycinamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzothiadiazole ring: This can be achieved by reacting 2-aminobenzenethiol with nitrous acid to form the benzothiadiazole core.

    Introduction of the glycinamide moiety: This involves the reaction of the benzothiadiazole derivative with glycine or its derivatives under appropriate conditions.

    Alkylation: The final step involves the alkylation of the glycinamide nitrogen atoms with diethyl groups using an alkylating agent such as diethyl sulfate or diethyl iodide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

N~2~,N~2~-diethyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the benzothiadiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiadiazole ring, using reagents such as halogens or alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~2~,N~2~-diethyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)glycinamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N2,N~2~-diethyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)glycinamide involves its interaction with specific molecular targets. The benzothiadiazole ring can interact with various enzymes and proteins, potentially inhibiting their activity. The diethyl groups and glycinamide moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

N~2~,N~2~-diethyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)glycinamide can be compared with other similar compounds, such as:

    N~2~,N~2~-diethyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide: This compound also contains diethyl groups and a heterocyclic ring, but with different heteroatoms and functional groups.

    N~2~,N~4~-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine: This compound has a triazine ring instead of a benzothiadiazole ring and different functional groups.

The uniqueness of N2,N~2~-diethyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)glycinamide lies in its specific combination of functional groups and the presence of the benzothiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H18N4OS

Molecular Weight

278.38 g/mol

IUPAC Name

2-(diethylamino)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide

InChI

InChI=1S/C13H18N4OS/c1-4-17(5-2)8-11(18)14-12-9(3)6-7-10-13(12)16-19-15-10/h6-7H,4-5,8H2,1-3H3,(H,14,18)

InChI Key

KXTSTAODBBADJF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC2=NSN=C21)C

Origin of Product

United States

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